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Compound of Interest

Compound Name: 2-Methoxypyridin-4-ol

CAS No.: 66080-45-3

Cat. No.: B1388661 Get Quote

Executive Summary
4-Hydroxy-2-methoxypyridine (CAS: 66080-45-3) is a critical heterocyclic building block used in

the synthesis of pharmaceutical agents, particularly kinase inhibitors and sodium channel

blockers. Its structural duality—existing at the intersection of pyridine and pyridone chemistry—

presents unique challenges in characterization. This guide provides a definitive technical

analysis of its tautomeric behavior, spectroscopic signature, and purity assessment protocols.

Key Compound Data
Property Specification

IUPAC Name
2-methoxypyridin-4-ol (or 2-methoxy-1H-pyridin-

4-one)

CAS Number 66080-45-3

Molecular Formula C₆H₇NO₂

Molecular Weight 125.13 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

pKa (Calculated) ~8.5 (OH/NH acidic), ~2.0 (Pyridine N basic)
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Structural Dynamics: The Tautomerism Challenge
The characterization of 4-hydroxy-2-methoxypyridine is defined by its prototropic tautomerism.

Unlike simple pyridines, this molecule exists in a solvent-dependent equilibrium between the

hydroxy-pyridine form (aromatic) and the 4-pyridone form (non-aromatic/conjugated).

Tautomeric Equilibrium
In the solid state and polar aprotic solvents (e.g., DMSO), the 4-pyridone tautomer often

predominates due to the stabilization of the polar carbonyl group and intermolecular hydrogen

bonding (dimerization). However, the 2-methoxy substituent blocks the formation of a 2-

pyridone, restricting the equilibrium to the 4-position.
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Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and 4-pyridone forms.

Implication for Analysis:

NMR: In DMSO-d₆, expect signals consistent with the pyridone form (NH signal visible,

distinct C=O character). In CDCl₃, the equilibrium may shift, causing line broadening.

IR: Look for a strong carbonyl stretch (

) around 1640–1660 cm⁻¹ indicative of the pyridone form, rather than a broad phenolic -OH.

Spectroscopic Profile & Characterization Data[1][2]
[3][4][5]
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in DMSO-d₆ is the gold standard for identity verification.

¹H NMR (400 MHz, DMSO-d₆) Data:
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Position Shift (δ, ppm) Multiplicity Integration Assignment

NH 11.0 – 11.5 Broad Singlet 1H
Pyridone N-H

(Exchangeable)

C6-H 7.65
Doublet (J ≈ 6-7

Hz)
1H

Alpha to Nitrogen

(Deshielded)

C3-H 5.85
Doublet (J ≈ 2.5

Hz)
1H

Alpha to

Carbonyl

(Shielded)

C5-H 6.05
Doublet of

Doublets
1H Beta to Nitrogen

OCH₃ 3.82 Singlet 3H Methoxy Group

Interpretation:

The signal at 11.0+ ppm confirms the presence of the NH proton, validating the pyridone

tautomer in DMSO.

The upfield shift of protons at C3 and C5 (compared to pyridine) is characteristic of the

electron-rich enone system in 4-pyridones.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) (Electrospray Ionization)

Molecular Ion:m/z 126.1 [M+H]⁺

Fragmentation Pattern:

m/z 126.1 (Parent)

m/z 98.1 (Loss of CO, typical for pyridones/phenols)

m/z 83.1 (Loss of CHNO fragment)
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Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or ATR

Key Bands:

3200–2800 cm⁻¹: Broad N-H stretch (indicative of pyridone H-bonding).

1645 cm⁻¹: Strong C=O stretching vibration (Amide-like).

1250 cm⁻¹: C-O-C asymmetric stretch (Methoxy group).

Experimental Protocols
Synthesis & Purification Workflow
While commercially available, high-purity material is often required for SAR studies. A robust

purification method involves recrystallization or acid-base extraction.

Protocol: Purification from Crude Commercial Material

Dissolution: Dissolve crude 4-hydroxy-2-methoxypyridine (1.0 eq) in minimum hot Methanol

(60°C).

Filtration: Filter while hot to remove insoluble inorganic salts.

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

Collection: Filter the white precipitate.

Wash: Wash with cold diethyl ether to remove non-polar impurities.

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Protocol: Acid-Base Extraction (for removing neutral impurities)

Dissolve compound in 1M NaOH (aq). The compound forms a sodium salt (soluble).

Wash the aqueous layer with Ethyl Acetate (3x) to remove non-acidic impurities.
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Acidify the aqueous layer carefully with 1M HCl to pH ~6-7. The pyridone precipitates.

Extract with Ethyl Acetate or n-Butanol.

Dry organic layer over Na₂SO₄ and concentrate.

Crude Material
(Impurities: Salts, Isomers)

Dissolve in 1M NaOH
(Forms Na-Salt)

Wash with EtOAc
(Removes Neutrals)

Acidify to pH 6-7
(Precipitates Pyridone)

Filtration / Extraction
Yields Pure Product

Click to download full resolution via product page

Figure 2: Acid-Base purification strategy leveraging the acidity of the 4-hydroxy group.

Quality Control & Impurity Profiling
To ensure "Drug-Grade" quality, the following impurities must be monitored:
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Impurity Origin Detection Method Limit (Typical)

2,4-Dimethoxypyridine
Over-methylation

byproduct
HPLC / GC-MS < 0.5%

2,4-Dihydroxypyridine Hydrolysis byproduct HPLC (Polar column) < 1.0%

Inorganic Salts
Synthesis reagents

(NaOMe)
Residue on Ignition < 0.1%

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 min.

Detection: UV at 254 nm (aromatic) and 210 nm (amide).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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